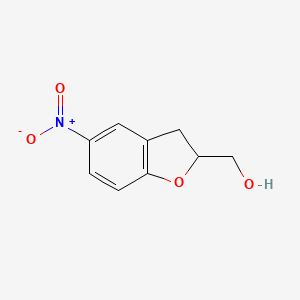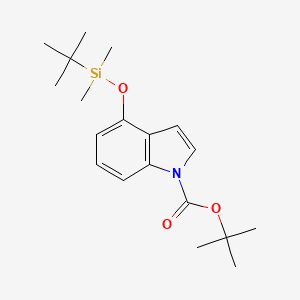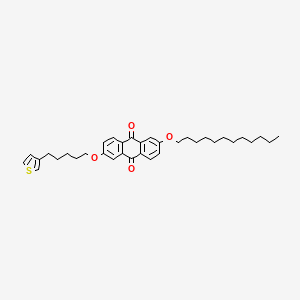
BDPTRethyleneamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDPTRethyleneamine is a versatile organic compound characterized by the presence of multiple nitrogen atoms bonded to carbon atoms. It is known for its unique chemical properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BDPTRethyleneamine can be synthesized through several methods, including:
Reductive Amination: This classical route involves the reduction of a carbonyl compound in the presence of an amine and a reducing agent.
Nucleophilic Substitution: This method involves the substitution of a leaving group by a nucleophile, typically an amine.
Transition Metal-Catalyzed Reactions: Modern approaches utilize transition metal catalysts to facilitate the formation of this compound through various reaction mechanisms.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient and sustainable methods. These methods include catalytic processes and the use of renewable starting materials to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
BDPTRethyleneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where this compound acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and acyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Wissenschaftliche Forschungsanwendungen
BDPTRethyleneamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: this compound is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: The compound has potential therapeutic applications, including its use as a drug precursor and in drug delivery systems.
Industry: This compound is utilized in the production of polymers, catalysts, and functional materials
Wirkmechanismus
The mechanism of action of BDPTRethyleneamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
BDPTRethyleneamine can be compared with other similar compounds, such as:
Triethylenetetramine: Known for its use in the treatment of Wilson’s disease and its potential in cancer therapy.
Triethylenediamine: Widely used as a catalyst in polyurethane production and other industrial applications.
This compound stands out due to its unique chemical structure and versatile applications across multiple fields.
Eigenschaften
Molekularformel |
C21H19BF2N3OS- |
|---|---|
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C21H19BF2N3OS/c23-22(24)26-16(14-17-6-10-20(27(17)22)21-2-1-13-29-21)5-9-19(26)15-3-7-18(8-4-15)28-12-11-25/h1-10,13-14,19H,11-12,25H2/q-1 |
InChI-Schlüssel |
ZNCZSCFGQHRQDQ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]1(N2C(C=CC2=CC3=CC=C(N31)C4=CC=CS4)C5=CC=C(C=C5)OCCN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)








![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)

![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)
